molecular formula C13H15N3O2 B12785310 N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide CAS No. 88059-46-5

N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide

Cat. No.: B12785310
CAS No.: 88059-46-5
M. Wt: 245.28 g/mol
InChI Key: UJVOYPQGFQAQDS-UHFFFAOYSA-N
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Description

N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide: is a heterocyclic compound that features a pyrazoline ring fused with a salicylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-3-pyrazolin-5-one with salicylamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide stands out due to its unique combination of a pyrazoline ring and a salicylamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

88059-46-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-hydroxy-N-(1,2,5-trimethylpyrazol-3-ylidene)benzamide

InChI

InChI=1S/C13H15N3O2/c1-9-8-12(16(3)15(9)2)14-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3

InChI Key

UJVOYPQGFQAQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C2=CC=CC=C2O)N(N1C)C

Origin of Product

United States

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